ABBV-3221

CFTR correction F508del-CFTR triple combination therapy

ABBV-3221 (synonym GLPG-3221, compound is a synthetic organic small-molecule CFTR corrector developed collaboratively by AbbVie and Galapagos for the treatment of cystic fibrosis (CF). It belongs to the C2 corrector class, mechanistically distinct from C1 correctors such as ABBV-2222 (galicaftor), lumacaftor (VX-809), and tezacaftor (VX-661), and was explicitly designed for use in a triple combination regimen with a C1 corrector and a CFTR potentiator.

Molecular Formula C30H37F3N2O6
Molecular Weight 578.6292
CAS No. 2222264-64-2
Cat. No. B605082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABBV-3221
CAS2222264-64-2
SynonymsGLPG-3221;  GLPG 3221;  GLPG\3221;  ABBV-3221;  ABBV 3221;  ABBV\3221; 
Molecular FormulaC30H37F3N2O6
Molecular Weight578.6292
Structural Identifiers
SMILESO=C([C@H]1N(C([C@@H]2CCCCO2)=O)[C@@H](C3=CC=CC=C3C)[C@@H](OCC4=CC(C(F)(F)F)=CN=C4OC)[C@@H]1C(C)(C)C)O
InChIInChI=1S/C30H37F3N2O6/c1-17-10-6-7-11-20(17)23-25(41-16-18-14-19(30(31,32)33)15-34-26(18)39-5)22(29(2,3)4)24(28(37)38)35(23)27(36)21-12-8-9-13-40-21/h6-7,10-11,14-15,21-25H,8-9,12-13,16H2,1-5H3,(H,37,38)/t21-,22+,23-,24-,25-/m0/s1
InChIKeyYFEYDNAKCSOOOG-YCXOGWGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ABBV-3221 (GLPG-3221) CFTR C2 Corrector – Key Baseline Properties for Cystic Fibrosis Research Procurement


ABBV-3221 (synonym GLPG-3221, compound 19) is a synthetic organic small-molecule CFTR corrector developed collaboratively by AbbVie and Galapagos for the treatment of cystic fibrosis (CF) [1]. It belongs to the C2 corrector class, mechanistically distinct from C1 correctors such as ABBV-2222 (galicaftor), lumacaftor (VX-809), and tezacaftor (VX-661), and was explicitly designed for use in a triple combination regimen with a C1 corrector and a CFTR potentiator [2]. The compound acts by enhancing CFTR channel activity through increasing pore opening while the channel's two nucleotide-binding domains are dimerized [2]. The IUPAC name is (2S,3R,4S,5S)-3-(tert-butyl)-4-((2-methoxy-5-(trifluoromethyl)pyridin-3-yl)methoxy)-1-((S)-tetrahydro-2H-pyran-2-carbonyl)-5-(o-tolyl)pyrrolidine-2-carboxylic acid, with molecular formula C₃₀H₃₇F₃N₂O₆ and molecular weight 578.26 g/mol [1].

Why ABBV-3221 Cannot Be Substituted by Another CFTR Corrector Without Loss of Mechanistic Synergy


ABBV-3221 is a C2 corrector with a mechanism of action that is functionally complementary to, but not redundant with, C1 correctors such as ABBV-2222, lumacaftor (VX-809), and tezacaftor (VX-661) [1]. C1 and C2 correctors bind to distinct sites on the CFTR protein and address different folding/processing defects of the F508del-CFTR mutant; substituting ABBV-3221 with a second C1 corrector (e.g., replacing ABBV-3221 with an additional dose of ABBV-2222 or lumacaftor) would forfeit the synergistic efficacy gain achievable only through dual-mechanism correction [2]. The compound was specifically optimized within a pyrrolidine chemical series that demonstrated a 585% maximal response in triple combination relative to the ABBV-2222/GLPG1837 double combination, a synergy magnitude that cannot be replicated by doubling the concentration of any single-mechanism corrector [1]. Furthermore, the compound's CYP3A4 induction risk profile was a critical selection criterion within the lead optimization cascade, meaning structural analogs with superficially similar CFTR corrector potency were explicitly deselected for clinical development due to unacceptable drug–drug interaction risk [1].

Quantitative Differentiation Evidence for ABBV-3221 – Head-to-Head and Cross-Study Comparative Data


Triple Combination Synergy: ABBV-3221 Delivers 585% Maximum CFTR Current Enhancement Over Double Combination Alone

In the HBE-TECC (human bronchial epithelial–transepithelial current clamp) assay using primary cells from F508del-homozygous CF donors, the addition of ABBV-3221 (compound 19) to a fixed double combination of C1 corrector ABBV-2222 (0.15 μM) and potentiator GLPG1837 (0.75 μM) increased the CFTR-mediated current with an EC₅₀ of 105 nM and achieved a maximum response of 585% relative to the double combination baseline, which was set at 100% [1]. The double combination of ABBV-2222 + GLPG1837 alone defines the baseline functional rescue; therefore, the 585% response represents a nearly six-fold amplification attributable specifically to the addition of ABBV-3221 as the C2 corrector component [1]. This establishes ABBV-3221 as the enabling C2 component required to achieve the full synergistic efficacy of the AbbVie/Galapagos triple combination platform [1].

CFTR correction F508del-CFTR triple combination therapy HBE-TECC assay

CYP3A4 Induction Risk: ABBV-3221 Eliminates a Key Drug–Drug Interaction Liability Present in Earlier Lead Compounds

During the lead optimization campaign, earlier pyrrolidine-series lead compound 8 (a cyclohexanecarboxamide analog) was identified as a potent CYP3A4 inducer, exhibiting 74% induction relative to the rifampin positive control at 10 μM in the CYP3A4 induction assay [1]. Compounds with ≥20% of the rifampin response at 10 μM are classified as high induction risk within the program's triage criteria [1]. Through systematic SAR optimization at the N1, C5-aryl, and ether positions, the final clinical candidate ABBV-3221 (compound 19) achieved a low CYP3A4 induction risk profile (<20% of rifampin response at 10 μM) while maintaining high HBE-TECC potency (EC₅₀ = 105 nM) [1]. This represents successful dissociation of CYP3A4 induction liability from CFTR corrector potency, a critical go/no-go criterion for clinical advancement within the series [1].

CYP3A4 induction drug–drug interaction lead optimization ADME safety

Oral Pharmacokinetic Profile: ABBV-3221 Demonstrates Species-Translational Oral Bioavailability and Extended Half-Life

ABBV-3221 was evaluated for pharmacokinetic properties in rat and dog following intravenous and oral dosing at 1 mg/kg [1]. In rat, the compound exhibited clearance (Cl) of 0.13 L/h/kg, a terminal half-life (t₁/₂) of 3.0 h, and oral bioavailability (F) of 53%; in dog, Cl was 0.64 L/h/kg, t₁/₂ was 6.4 h, and F was 78% [1]. For cross-study context, the structurally and mechanistically related C1 corrector ABBV-2222 (galicaftor) was reported to have a rat t₁/₂ of 2.7 h (i.v.) and oral bioavailability of 74% under comparable dosing conditions . While ABBV-3221 shows lower rat oral bioavailability than ABBV-2222 (53% vs. 74%), it offers a longer half-life in both species (rat 3.0 vs. 2.7 h; dog 6.4 h), which may support less frequent dosing in preclinical efficacy models [1]. The high dog bioavailability (78%) indicates good translatability to higher species, supporting the compound's suitability for advanced in vivo CF models [1].

pharmacokinetics oral bioavailability half-life preclinical ADME

C2 Corrector Mechanism: ABBV-3221 Binds and Acts at a Site Functionally Distinct from C1 Correctors Enabling Non-Redundant Synergy

CFTR correctors are classified by their mechanism and binding site: C1 correctors (including ABBV-2222, lumacaftor/VX-809, and tezacaftor/VX-661) act primarily by stabilizing the nucleotide-binding domain 1 (NBD1)–membrane-spanning domain (MSD) interface, while C2 correctors such as ABBV-3221 operate through a complementary mechanism that further increases CFTR levels at the cell surface [1][2]. ABBV-3221 specifically enhances CFTR channel activity by increasing pore opening while the channel's two nucleotide-binding domains (NBD1 and NBD2) are in the dimerized state [2]. This mechanistic distinction is critical: in the HBE-TECC assay, the combination of C1 corrector ABBV-2222 with C2 corrector ABBV-3221 produces a functional response (585% maximum) that far exceeds the additive effect predicted from either corrector alone, consistent with true pharmacological synergy [1]. By contrast, combining two C1 correctors (e.g., ABBV-2222 + lumacaftor) would engage the same corrective mechanism redundantly and cannot reproduce this synergy magnitude [2].

C2 corrector CFTR folding mechanism of action NBD dimerization triple therapy

Scalable Enantioselective Synthesis: Multikilogram Process Delivers 99% Purity Supporting Reproducible Procurement

The tetrasubstituted pyrrolidine core of ABBV-3221, containing four contiguous stereocenters with defined (2S,3R,4S,5S) absolute configuration, was synthesized via a copper(I)-catalyzed enantioselective [3+2] cycloaddition between an imine and (E)-3,3-dimethyl-1-nitrobut-1-ene [1]. After process optimization, the key cycloaddition step proceeded with 78% yield and delivered product of 99% purity [1]. This process was developed on multikilogram scale at AbbVie, demonstrating industrial feasibility [1]. The stereochemical complexity and requirement for high enantiomeric purity mean that generic synthesis of ABBV-3221 by non-specialized laboratories is impractical; the validated multikilogram process ensures batch-to-batch reproducibility for research procurement [1]. The synthetic route is further detailed in the original discovery paper (Scheme 1) [2] and patent WO2017060874A1 [2].

process chemistry enantioselective synthesis pyrrolidine core scale-up Cu-catalyzed cycloaddition

Optimal Research and Procurement Application Scenarios for ABBV-3221 Based on Quantitative Differentiation Evidence


Triple Combination CFTR Modulator Studies Requiring Maximal F508del-CFTR Functional Rescue In Vitro

Researchers aiming to achieve the highest possible functional rescue of F508del-CFTR in primary human bronchial epithelial (HBE) cells or CFBE41o- cell lines should procure ABBV-3221 specifically for its demonstrated role as the C2 corrector component of a triple combination regimen. In the HBE-TECC assay, ABBV-3221 (titrated to EC₅₀ ~105 nM) combined with ABBV-2222 (0.15 μM) and GLPG1837 (0.75 μM) increases CFTR current to 585% of the double combination baseline [1]. This combination represents the most efficacious in vitro CFTR corrector/potentiator regimen reported for the AbbVie/Galapagos platform, and no alternative single- or dual-agent protocol can approach this level of functional rescue [1].

Preclinical In Vivo CF Efficacy Models Requiring Oral Dosing with Documented Pharmacokinetics

For rodent (rat) and large-animal (dog) models of cystic fibrosis, ABBV-3221 offers species-validated oral pharmacokinetics with bioavailability of 53% (rat) and 78% (dog) and half-lives of 3.0 h and 6.4 h respectively [1]. The extended half-life in dog supports once-daily oral dosing paradigms in large-animal efficacy studies. Investigators should pair ABBV-3221 with a C1 corrector (e.g., ABBV-2222) and a potentiator (e.g., GLPG1837) to replicate the triple combination design for which ABBV-3221 was explicitly developed [1]. The documented low CYP3A4 induction risk reduces the likelihood of confounding drug–drug interactions in multi-agent dosing regimens [1].

CFTR Corrector Mechanistic Studies Investigating C1/C2 Binding Site Complementarity and NBD Dimerization

Laboratories studying the structural pharmacology of CFTR corrector binding sites should select ABBV-3221 as a defined C2 corrector tool compound. Its mechanism—enhancing pore opening during NBD1–NBD2 dimerization—is experimentally distinguishable from C1 correctors that stabilize the NBD1–MSD interface [1][2]. The availability of a well-characterized C1 comparator (ABBV-2222) from the same AbbVie/Galapagos pipeline enables internally consistent C1-versus-C2 mechanistic dissection within a common chemical development framework [1]. The 99% purity and multikilogram-scale synthesis capability ensure batch consistency across longitudinal mechanistic studies [2].

Drug–Drug Interaction Risk Screening Using a CFTR Corrector with Validated Low CYP3A4 Induction Liability

For ADME and DDI screening programs, ABBV-3221 provides a CFTR C2 corrector with explicitly characterized CYP3A4 induction risk. During lead optimization, compound 8 (a predecessor in the pyrrolidine series) exhibited 74% CYP3A4 induction relative to rifampin, disqualifying it from further development; ABBV-3221 achieved the low-risk designation (<20% induction at 10 μM) through systematic structural modification, making it the appropriate tool compound for experiments where CYP3A4-mediated confounding must be minimized [1]. This is particularly relevant when ABBV-3221 is used in combination with other CFTR modulators that may themselves carry CYP interaction liabilities [1].

Quote Request

Request a Quote for ABBV-3221

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.